Eleven-Nineteen-Leukemia Protein IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

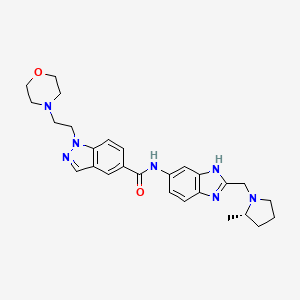

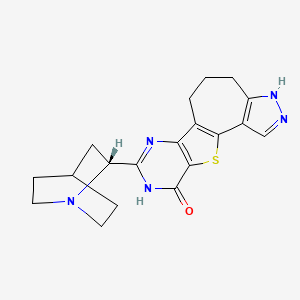

Eleven-Nineteen-Leukemia Protein IN-1 is a small molecule inhibitor that targets the YEATS domain of the Eleven-Nineteen-Leukemia protein. This compound has shown significant potential in the treatment of acute myeloid leukemia by disrupting the interaction between the Eleven-Nineteen-Leukemia protein and acylated histones, thereby inhibiting the proliferation of leukemia cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Eleven-Nineteen-Leukemia Protein IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of an amide core, followed by the attachment of aromatic moieties at specific positions to enhance binding affinity and selectivity .

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography for purification and characterization of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Eleven-Nineteen-Leukemia Protein IN-1 primarily undergoes substitution reactions during its synthesis. The compound is designed to interact with specific amino acid residues in the YEATS domain, leading to the displacement of the Eleven-Nineteen-Leukemia protein from chromatin .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-(dimethylamino)pyridine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and various aromatic acids. The reactions are typically carried out under reflux conditions to ensure complete conversion .

Major Products: The major product of these reactions is the this compound compound itself, which is characterized by its high binding affinity to the YEATS domain and its ability to inhibit the proliferation of leukemia cells .

Aplicaciones Científicas De Investigación

Eleven-Nineteen-Leukemia Protein IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the interactions between proteins and acylated histones. In biology, it helps elucidate the role of the Eleven-Nineteen-Leukemia protein in gene regulation and chromatin remodeling. In medicine, it is being investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers .

Mecanismo De Acción

The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-1 involves its binding to the YEATS domain of the Eleven-Nineteen-Leukemia protein. This interaction disrupts the protein’s ability to bind to acylated histones, leading to the suppression of key oncogenic gene expression programs. The compound effectively blocks the proliferation of leukemia cells by impairing transcription elongation and inducing differentiation .

Comparación Con Compuestos Similares

Propiedades

Fórmula molecular |

C27H33N7O2 |

|---|---|

Peso molecular |

487.6 g/mol |

Nombre IUPAC |

N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1-(2-morpholin-4-ylethyl)indazole-5-carboxamide |

InChI |

InChI=1S/C27H33N7O2/c1-19-3-2-8-33(19)18-26-30-23-6-5-22(16-24(23)31-26)29-27(35)20-4-7-25-21(15-20)17-28-34(25)10-9-32-11-13-36-14-12-32/h4-7,15-17,19H,2-3,8-14,18H2,1H3,(H,29,35)(H,30,31)/t19-/m0/s1 |

Clave InChI |

MVKGWIMIIHYNGU-IBGZPJMESA-N |

SMILES isomérico |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6 |

SMILES canónico |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)

![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)

![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)